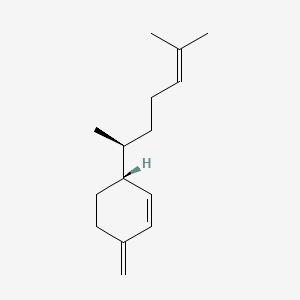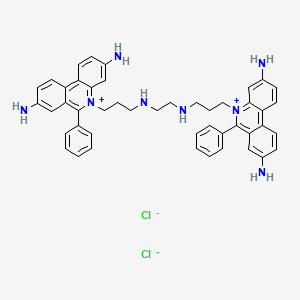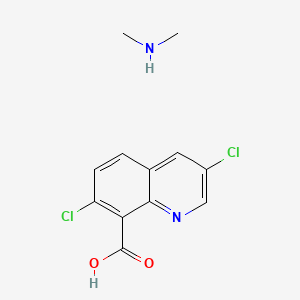
Quinclorac-dimethylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinclorac-dimethylammonium is an organic salt resulting from the formal condensation of equimolar amounts of quinclorac and dimethylamine. It is used as a (rather persistent) herbicide for the post-emergence control of weeds in rice, grass and turf. It is not approved for use within the European Union. It has a role as an agrochemical, a herbicide and a synthetic auxin. It contains a quinclorac(1-) and a dimethylaminium.
科学的研究の応用
Molecular Structure and Packing
Quinclorac, chemically known as 3,7-Dichloroquinoline-8-carboxylic acid, displays unique molecular packing characterized by π–π stacking interactions and O—H⋯N hydrogen bonding, as identified in crystallographic studies (Guo, 2008).
Herbicidal Application and Mechanism
Quinclorac is a selective auxin herbicide, utilized mainly in rice cultivation to control a variety of weeds, particularly barnyardgrass. It mimics an auxin overdose in plants, affecting their phytohormonal system and leading to growth inhibition and plant senescence (Grossmann, 1998).
Biodegradation and Microecology
Research has identified a strain of Actinobacteria, Streptomyces sp. AH-B, which can degrade quinclorac in soil, significantly reducing its toxicity and altering the soil microecology. This bacterial strain plays a crucial role in the bioremediation of quinclorac-contaminated environments (Lang et al., 2018).
Detoxification in Rice
Studies involving rice transcriptome analysis have identified genes involved in quinclorac detoxification, which is important given the widespread use of this herbicide in rice fields. This research aids in understanding the molecular mechanisms behind quinclorac action and its detoxification in rice plants (Xu et al., 2015).
Resistance Mechanisms in Weeds
Research has also focused on the resistance mechanisms of certain weeds to quinclorac. For instance, a biotype of Echinochloa phyllopogon showed resistance through a combination of insensitivity to quinclorac-induced ethylene production and enhanced β-CAS activity, crucial for cyanide detoxification following quinclorac treatment (Yasuor et al., 2012).
Absorption and Translocation in Plants
Studies on leafy spurge revealed that quinclorac, when combined with a surfactant, is absorbed through the leaves and translocated throughout the plant. This herbicide is metabolized into various esters and is effective in controlling leafy spurge when applied to the leaves or soil (Lamoureux & Rusness, 1995).
特性
CAS番号 |
84087-48-9 |
|---|---|
分子式 |
C12H12Cl2N2O2 |
分子量 |
287.14 g/mol |
IUPAC名 |
3,7-dichloroquinoline-8-carboxylic acid;N-methylmethanamine |
InChI |
InChI=1S/C10H5Cl2NO2.C2H7N/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6;1-3-2/h1-4H,(H,14,15);3H,1-2H3 |
InChIキー |
PJPDUXCVLFAQBM-UHFFFAOYSA-N |
SMILES |
CNC.C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl |
正規SMILES |
CNC.C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



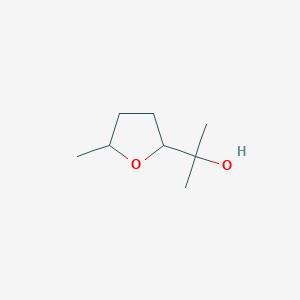
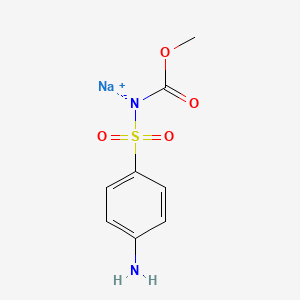


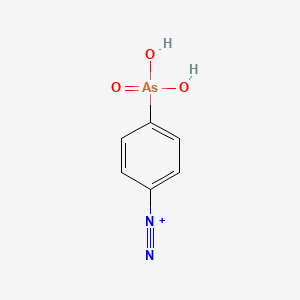

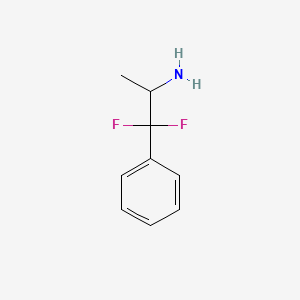
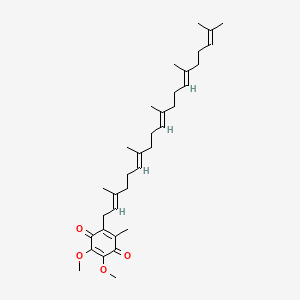
![[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252213.png)
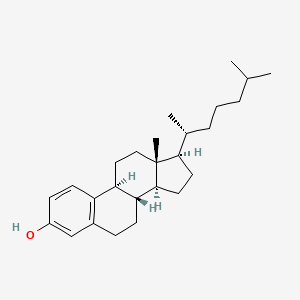

![Bicyclo[3.1.1]Heptan-3-One, 2,6,6-Trimethyl-, [1S-(1a,2ss,5a)]-](/img/structure/B1252220.png)
